molecular formula C13H8BrClFNO2 B1290967 5-Bromo-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde CAS No. 952183-68-5

5-Bromo-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

Cat. No.: B1290967
CAS No.: 952183-68-5
M. Wt: 344.56 g/mol
InChI Key: YVNJFUXNJXILFV-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is an intriguing synthetic compound with notable applications across various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde involves several key steps:

  • Pyridine Derivative Formation: : The preparation typically starts with the formation of a pyridine derivative through a multi-component reaction involving suitable aldehydes, amines, and ketones.

  • Introduction of Bromine: : Bromination of the pyridine derivative using bromine or N-bromosuccinimide (NBS) introduces the bromine atom at the 5-position.

  • Substitution with 2-chloro-6-fluorobenzyl Group: : This involves a nucleophilic substitution reaction where a suitable leaving group is replaced by the 2-chloro-6-fluorobenzyl moiety.

  • Oxidation to Form Aldehyde: : The final step involves the oxidation of the resulting compound to introduce the aldehyde group, using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

On an industrial scale, the synthetic process is optimized for higher yields and purity. Continuous flow chemistry can be utilized for the bromination and substitution steps, while employing solid-phase catalysts for more efficient transformations and reduced by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde undergoes various reactions:

  • Oxidation: : Can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

  • Reduction: : Reductive agents like lithium aluminum hydride can convert the compound to its alcohol or amine derivatives.

  • Substitution: : The halogen atoms (bromine, chlorine, fluorine) can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Common reagents include:

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Ammonia, amines, thiols under basic or acidic conditions.

Major Products

Major products from these reactions include substituted derivatives, alcohols, amines, and oxidized acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

The compound is a valuable intermediate in organic synthesis, facilitating the creation of more complex molecules. Its unique structural components allow for diverse chemical transformations, making it a versatile tool in synthetic chemistry.

Biology

Research has explored its potential as a bioactive agent, particularly in antimicrobial and antiviral studies. The presence of multiple functional groups enhances its ability to interact with various biological targets.

Medicine

In medicinal chemistry, the compound is studied for its pharmacological properties, including its potential as an enzyme inhibitor. Its structure is amenable to modifications, allowing researchers to tailor its activity towards specific biological targets.

Industry

Industrial applications include the production of specialty chemicals and materials. Its stable yet reactive nature makes it suitable for incorporation into advanced materials and chemical products.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. For instance, its carbonyl and halogen functionalities can form strong interactions with enzyme active sites, modulating their activity. In biological systems, it may affect pathways related to oxidative stress or signal transduction due to its reactive functional groups.

Comparison with Similar Compounds

Comparison

Compared to similar compounds, 5-Bromo-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde stands out due to its distinct combination of halogen and carbonyl functionalities. This unique structure imparts specific reactivity and biological properties not commonly observed in similar molecules.

List of Similar Compounds

  • 5-Bromo-1-(2-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde: : Lacks the fluorine substituent, resulting in different reactivity and properties.

  • 1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde: : Lacks the bromine substituent, impacting its overall chemical behavior.

  • 5-Bromo-1-benzyl-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde: : Lacks both chlorine and fluorine substituents, offering a simpler but less versatile structure.

Properties

IUPAC Name

5-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-6-oxopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClFNO2/c14-10-4-8(7-18)5-17(13(10)19)6-9-11(15)2-1-3-12(9)16/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNJFUXNJXILFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C=C(C2=O)Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801126605
Record name 5-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-68-5
Record name 5-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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